Dota-LM3 (tfa)
Description
Evolution of SSTR-Targeted Radioligands
The journey of SSTR-targeted radioligands began over two decades ago with the use of somatostatin (B550006) analogs for imaging. snmjournals.orgnih.gov The initial breakthrough came with the development of radiolabeled SSTR agonists, such as those based on octreotide. mdpi.comualberta.ca The introduction of Gallium-68 (⁶⁸Ga) labeled SSTR agonists for Positron Emission Tomography (PET) imaging was a major leap forward, offering improved sensitivity compared to earlier methods. nih.gov
Key milestones in the evolution of SSTR-targeted radioligands include:
Early 1990s: Development of the first radiolabeled somatostatin analog, [¹¹¹In-DTPA]octreotide (OctreoScan), for scintigraphy. snmjournals.org
Early 2000s: Introduction of PET tracers like ⁶⁸Ga-DOTATOC and ⁶⁸Ga-DOTATATE, offering higher resolution and sensitivity. snmjournals.orgnih.gov
2006: A paradigm shift was proposed, suggesting that radiolabeled SSTR antagonists might outperform agonists despite their lack of internalization. snmjournals.orgnih.gov
2016-2020: Regulatory approval of ⁶⁸Ga-DOTATATE, followed by ⁶⁸Ga-DOTATOC and ⁶⁴Cu-DOTATATE, solidified the role of SSTR-agonist PET/CT in clinical practice. snmjournals.orgnih.gov
Present: Increasing interest and research into SSTR antagonists, such as Dota-LM3 (tfa), for their potential to further improve diagnostic accuracy and therapeutic efficacy. snmjournals.orgsnmjournals.org
Rationale for Somatostatin Receptor Antagonist Development in Molecular Imaging and Radionuclide Therapy Research
The development of SSTR antagonists was initially met with skepticism because it was believed that the internalization of the radiolabeled compound into the tumor cell, a characteristic of agonists, was essential for effective imaging and therapy. snmjournals.orgnih.gov However, subsequent research revealed that antagonists possess unique properties that could offer significant advantages. snmjournals.orgnih.gov This has led to a growing body of evidence supporting a shift towards the use of SSTR antagonists in clinical research. nih.gov
The primary advantages of SSTR antagonists over agonists stem from their distinct interaction with the somatostatin receptors.
Binding Site Recognition: SSTR antagonists have been shown to bind to a greater number of receptor sites on tumor cells compared to agonists. snmjournals.orgnih.gov This is because antagonists can recognize and bind to both active and inactive states of the G-protein-coupled receptors, whereas agonists primarily bind to the activated state. nih.govsnmjournals.org This broader binding capacity can lead to increased targeting of tumors, even those with low SSTR expression. snmjournals.org In some in vitro studies, SSTR antagonists have been shown to bind to significantly more sites than agonists. nih.gov
Cellular Retention Mechanisms: While agonists are internalized into the cell after binding, antagonists tend to remain on the cell surface. mdpi.comsnmjournals.org Although initially seen as a drawback, this surface retention, combined with a slow dissociation from the receptor, contributes to prolonged tumor binding. nih.govsnmjournals.org The retention of the radiolabeled antagonist at the cell membrane allows for a strong and sustained signal for imaging and a localized radiation dose for therapy. snmjournals.org Studies have shown that a significant amount of the antagonist remains surface-bound. plos.org
Overview of Dota-LM3 (tfa) as a Somatostatin Receptor Antagonist Conjugate
Dota-LM3 (tfa) is a somatostatin receptor antagonist conjugate. medchemexpress.comebiohippo.com The "LM3" component refers to the peptide p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2, which acts as the SSTR antagonist. medchemexpress.cominvivochem.com The "Dota" portion is a chelator, a molecule that securely binds to a radioisotope. This entire conjugate can then be labeled with a radioisotope, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy. medchemexpress.comebiohippo.com
Preclinical and early clinical studies have highlighted the potential of Dota-LM3. For instance, ⁶⁸Ga-DOTA-LM3 has demonstrated favorable biodistribution, high tumor uptake, and good tumor retention in research settings. medchemexpress.comebiohippo.com In vitro studies have shown that ⁶⁸Ga-DOTA-LM3 has a high affinity for SSTR2. nih.gov Furthermore, comparative studies have suggested that radiolabeled LM3-based antagonists can lead to a higher detection rate of certain metastases compared to some SSTR agonists. snmjournals.orgnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C71H94ClF3N16O21S2 |
|---|---|
Molecular Weight |
1664.2 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C69H93ClN16O19S2.C2HF3O2/c1-40(87)60-68(104)81-55(66(102)77-50(61(72)97)30-43-9-17-47(88)18-10-43)39-107-106-38-54(67(103)79-53(33-44-11-19-48(89)20-12-44)65(101)78-52(32-42-7-15-46(16-8-42)74-69(73)105)64(100)76-49(62(98)82-60)4-2-3-21-71)80-63(99)51(31-41-5-13-45(70)14-6-41)75-56(90)34-83-22-24-84(35-57(91)92)26-28-86(37-59(95)96)29-27-85(25-23-83)36-58(93)94;3-2(4,5)1(6)7/h5-20,40,49-55,60,87-89H,2-4,21-39,71H2,1H3,(H2,72,97)(H,75,90)(H,76,100)(H,77,102)(H,78,101)(H,79,103)(H,80,99)(H,81,104)(H,82,98)(H,91,92)(H,93,94)(H,95,96)(H3,73,74,105);(H,6,7)/t40-,49+,50-,51+,52-,53+,54-,55+,60+;/m1./s1 |
InChI Key |
SHGQCVICCLKURF-YJTIAIKDSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Radiochemistry of Dota Lm3 Conjugates
Selection of Radionuclides for Molecular Imaging and Radionuclide Therapy Research
The choice of radionuclide is a critical step in the development of radiopharmaceuticals. The physical and chemical properties of the isotope, such as emission type, energy, and half-life, determine its suitability for either diagnostic imaging or therapeutic applications.
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that utilizes radionuclides that decay by positron emission.
Gallium-68 (⁶⁸Ga) : Gallium-68 is a widely used PET isotope, readily available from a ⁶⁸Ge/⁶⁸Ga generator. isotope-cmr.com Its short half-life of 68 minutes is advantageous for imaging studies with peptides that have rapid pharmacokinetics. mdpi.com DOTA-conjugated peptides, including those targeting the somatostatin (B550006) receptor, are routinely labeled with ⁶⁸Ga for PET imaging of neuroendocrine tumors. nukleertipseminerleri.org The labeling of DOTA-conjugates with ⁶⁸Ga is well-established, although DOTA is not considered the optimal chelator for ⁶⁸Ga complexation compared to others like NOTA or TRAP. springermedizin.de
Copper-64 (⁶⁴Cu) : With a longer half-life of 12.7 hours, Copper-64 allows for imaging at later time points, which can be beneficial for larger molecules like antibodies that have slower clearance rates. mdpi.com ⁶⁴Cu-DOTA-conjugated molecules, such as ⁶⁴Cu-DOTA-TATE, are utilized for PET imaging of neuroendocrine tumors. ontosight.ai The chelation of ⁶⁴Cu with DOTA is a well-established process. mdpi.comcancer.gov
Neodymium-140 (¹⁴⁰Nd) : Neodymium-140 is an interesting case as it acts as an in vivo generator for its daughter nuclide, Praseodymium-140 (¹⁴⁰Pr), which is a positron emitter with a short half-life of 3.4 minutes. researchgate.netnih.gov The parent ¹⁴⁰Nd has a half-life of 3.4 days. nih.gov However, the electron capture decay of ¹⁴⁰Nd can cause the release of the ¹⁴⁰Pr daughter from the DOTA chelate, leading to its redistribution in vivo before positron emission. nih.govnih.gov Studies with ¹⁴⁰Nd-DOTA-LM3 have been conducted to evaluate this phenomenon. researchgate.netnih.govfrontiersin.org
| Radionuclide | Half-life | Emission Type | Primary Application with Dota-LM3 |
| Gallium-68 (⁶⁸Ga) | 68 minutes | Positron (β+) | PET Imaging |
| Copper-64 (⁶⁴Cu) | 12.7 hours | Positron (β+), Beta-minus (β-) | PET Imaging |
| Neodymium-140 (¹⁴⁰Nd) | 3.4 days | Electron Capture (EC) | In vivo generator for PET imaging |
Beta-minus (β⁻) emitters release electrons that can induce cell death, making them suitable for radionuclide therapy.
Lutetium-177 (¹⁷⁷Lu) : Lutetium-177 is a widely used therapeutic radionuclide due to its favorable decay characteristics, including a half-life of 6.73 days and the emission of both β⁻ particles for therapy and gamma rays for imaging (SPECT). researchgate.net ¹⁷⁷Lu-DOTA-TATE is a well-known radiopharmaceutical for the treatment of neuroendocrine tumors. cancer.govoncologynewscentral.com The labeling of DOTA-conjugates with ¹⁷⁷Lu is a robust and frequently employed procedure. mdpi.comhpi-polimer.org
Terbium-161 (¹⁶¹Tb) : Terbium-161 is a promising therapeutic radionuclide with similar decay characteristics to ¹⁷⁷Lu but with the additional emission of a significant number of low-energy conversion and Auger electrons, which may enhance its therapeutic efficacy. snmjournals.org Preclinical studies have shown that ¹⁶¹Tb-DOTA-LM3 exhibits increased tumor uptake. psi.ch Clinical trials are underway to evaluate the therapeutic potential of ¹⁶¹Tb-DOTA-LM3. psi.ch
| Radionuclide | Half-life | Emission Type | Primary Application with Dota-LM3 |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | Beta-minus (β⁻), Gamma (γ) | Radionuclide Therapy, SPECT Imaging |
| Terbium-161 (¹⁶¹Tb) | 6.89 days | Beta-minus (β⁻), Gamma (γ), Auger/Conversion Electrons | Radionuclide Therapy |
Alpha (α) emitters deliver high-energy particles over a very short range, resulting in highly localized and potent cell killing.
Actinium-225 (²²⁵Ac) : Actinium-225 is a powerful α-emitter with a half-life of 9.9 days. It decays through a cascade of short-lived alpha- and beta-emitting daughters, delivering multiple alpha particles to the target site. europa.eu The use of DOTA as a chelator for ²²⁵Ac has been extensively studied for targeted alpha therapy. nih.govnih.gov While effective, the complexation of ²²⁵Ac with DOTA can be challenging and often requires heating, which may not be suitable for all targeting molecules. rsc.org
| Radionuclide | Half-life | Emission Type | Primary Application with Dota-LM3 |
| Actinium-225 (²²⁵Ac) | 9.9 days | Alpha (α) | Radionuclide Therapy |
Beta-Minus Emitters (e.g., Lutetium-177, Terbium-161)
Radiolabeling Protocols for Dota-LM3 with Diverse Radiometals
The successful preparation of a radiopharmaceutical hinges on the development of a robust and efficient radiolabeling protocol that yields a product of high radiochemical purity and stability.
The formation of a stable complex between the radiometal and the DOTA chelator is influenced by several factors that need to be carefully optimized.
Temperature : The complexation of many radiometals with DOTA requires heating to overcome the activation energy barrier for metal incorporation into the macrocyclic cage. unm.edu For instance, labeling of DOTA-peptides with ¹¹¹In and ¹⁷⁷Lu is often performed at elevated temperatures, ranging from 80°C to 100°C. researchgate.net Similarly, labeling with ²²⁵Ac typically requires heating to at least 50-70°C. rsc.orgsnmjournals.org However, for some radiometals like ⁶⁴Cu, labeling can be achieved at room temperature or slightly elevated temperatures (e.g., 43°C). mdpi.comwustl.edu For heat-sensitive molecules, lower temperature labeling protocols are desirable. frontiersin.org
pH : The pH of the reaction mixture is a critical parameter. For many trivalent radiometals like ¹⁷⁷Lu and ⁹⁰Y, the optimal pH for DOTA labeling is typically in the range of 4.0 to 5.5. researchgate.netmdpi.com At lower pH values, the carboxylate groups of DOTA are protonated, which slows down the complexation kinetics. researchgate.net Conversely, at higher pH, the formation of radiometal hydroxides can compete with the chelation reaction. researchgate.net For ²²⁵Ac, labeling of DOTA conjugates is often performed at a pH of 4.5-5.0. google.com
Incubation Time : The time required to achieve high radiochemical yields depends on the radionuclide, temperature, and pH. For example, labeling of DOTA-peptides with ¹⁷⁷Lu can be completed in as little as 20 minutes at 80°C. researchgate.net For ¹⁴⁰Nd-DOTA-LM3, incubation for 30-60 minutes at 95°C has been reported. frontiersin.org
| Radionuclide | Typical Temperature | Typical pH | Typical Incubation Time |
| Gallium-68 (⁶⁸Ga) | 85-95°C | ~4.5 | ~10 min |
| Copper-64 (⁶⁴Cu) | Room Temp - 43°C | ~5.5-6 | 30-60 min |
| Neodymium-140 (¹⁴⁰Nd) | 95°C | ~4.8 | 30-60 min |
| Lutetium-177 (¹⁷⁷Lu) | 80-95°C | 4.0-5.5 | 10-30 min |
| Terbium-161 (¹⁶¹Tb) | ~40°C (for HSA conjugates) | ~4.7 | 60 min |
| Actinium-225 (²²⁵Ac) | 37-90°C | 4.5-8.5 | 30-120 min |
High radiochemical yield (RCY) and radiochemical purity (RCP) are essential for the safe and effective use of radiopharmaceuticals.
Radiochemical Yield (RCY) : This refers to the percentage of the initial radioactivity that is successfully incorporated into the desired radiolabeled compound. Optimizing reaction conditions is key to maximizing RCY. For example, GMP-compliant syntheses of ⁶⁸Ga-DOTATOC have achieved RCYs of approximately 60%. mdpi.com For ¹⁷⁷Lu-DOTA-PSMA ligands, microwave heating has been shown to significantly reduce the reaction time while achieving RCYs of ~98%. mdpi.com
Radiochemical Purity (RCP) : This is the fraction of the total radioactivity in the final product that is in the desired chemical form. High RCP is crucial to minimize off-target radiation exposure. Purification methods such as solid-phase extraction (SPE) are often employed after radiolabeling to remove unchelated radiometals and other impurities. Following purification, the RCP of ¹⁴⁰Nd-DOTA-LM3 was reported to be >95%. frontiersin.org The addition of radical scavengers like gentisic acid or ascorbic acid can help prevent radiolysis and maintain high RCP, especially for high-activity preparations. europa.eunih.gov
Achieving high specific activity, which is the amount of radioactivity per unit mass of the compound, is also a critical goal, particularly for receptor-targeted therapies where the number of available receptors is limited. unm.edu
Optimization of Reaction Conditions: Temperature, pH, and Incubation Time
Radiochemical Stability of Radiolabeled Dota-LM3 Conjugates
The DOTA macrocycle is renowned for forming highly stable complexes with a variety of radiometals, a property that is essential for its use in radiopharmaceuticals like radiolabeled Dota-LM3. The stability of these conjugates is rigorously evaluated through several methods to ensure the radiolabel remains intact under physiological conditions.
A crucial step in the preclinical evaluation of radiolabeled Dota-LM3 conjugates is the assessment of their stability in vitro, typically by incubating the compound in human or animal serum at physiological temperature (37°C). This process mimics the in vivo environment and challenges the integrity of the radiolabeled complex. High-performance liquid chromatography (HPLC) is commonly used to analyze the samples at various time points to quantify the percentage of the intact radiopharmaceutical versus any released or degraded products.
Research on a heterobivalent conjugate incorporating Dota-LM3, specifically ⁶⁸Ga-FAPI-LM3, demonstrated excellent stability. snmjournals.org When incubated in phosphate-buffered saline and fetal bovine serum, the conjugate showed no significant demetallation. snmjournals.org After two hours of incubation, analysis confirmed that the radiochemical purity remained exceptionally high. snmjournals.org This high level of stability is indicative of a robust complex, which is a prerequisite for successful in vivo applications.
Table 1: In Vitro Stability of ⁶⁸Ga-FAPI-LM3 in Fetal Bovine Serum
| Time Point | Radiochemical Purity | Observation | Source |
| 1 Hour | >99% | No significant demetallation | snmjournals.org |
| 2 Hours | >99% | No significant demetallation | snmjournals.org |
Transchelation is the process by which a radiometal is transferred from its original chelator (in this case, DOTA) to another competing molecule, such as an endogenous protein (e.g., transferrin) or another chelating agent. Preventing transchelation is critical, as the release of the radiometal in vivo would lead to its nonspecific uptake in tissues like the liver and bone, increasing toxicity and background signal.
The inherent kinetic inertness of the DOTA macrocycle provides strong resistance to transchelation. Studies assessing the stability of Dota-LM3 conjugates in serum serve as a de facto test of transchelation resistance. The finding that the ⁶⁸Ga-FAPI-LM3 conjugate remained over 99% intact after 2 hours in fetal bovine serum, with no significant release of ⁶⁸Ga, indicates a high resistance to transchelation from serum proteins and other endogenous substances. snmjournals.org This robust stability ensures that the radionuclide is securely held within the DOTA chelator, allowing the conjugate to circulate and bind to its target receptor without prematurely losing its radioactive payload.
Preclinical Evaluation of Radiolabeled Dota Lm3
In Vitro Pharmacological Characterization
Somatostatin (B550006) Receptor Binding Affinity and Selectivity
The binding affinity of Dota-LM3, when chelated with various radiometals, to somatostatin receptors has been a key area of investigation. The half-maximal inhibitory concentration (IC₅₀), a measure of a ligand's ability to displace a radiolabeled competitor, is a critical parameter in this assessment.
Studies have shown that the choice of the chelator and the radiometal significantly influences the binding affinity of the LM3 peptide. For instance, ⁶⁸Ga-DOTA-LM3 exhibits an IC₅₀ value of 12.5 nmol/L for SSTR2. researchgate.netsnmjournals.org In comparison, when the chelator is changed to NODAGA, the resulting ⁶⁸Ga-NODAGA-LM3 shows a tenfold higher affinity, with an IC₅₀ of 1.3 nmol/L. researchgate.net This highlights the sensitivity of the antagonist's receptor interaction to modifications at the N-terminal chelating moiety. snmjournals.org
When labeled with lutetium-177, the resulting [¹⁷⁷Lu]Lu-DOTA-LM3 demonstrates a high affinity for SSTR2. snmjournals.org The affinity of DOTA-LM3 is highly selective for SSTR2, with IC₅₀ values for other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5) being greater than 1000 nM. snmjournals.org
| Compound | Receptor Subtype | IC₅₀ (nmol/L) |
| ⁶⁸Ga-DOTA-LM3 | SSTR2 | 12.5 researchgate.netsnmjournals.org |
| ⁶⁸Ga-NODAGA-LM3 | SSTR2 | 1.3 researchgate.net |
| ⁶⁴/ⁿᵃᵗCu-NODAGA-LM3 | SSTR2 | - |
| ⁶⁴/ⁿᵃᵗCu-CB-TE2A-LM3 | SSTR2 | - |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | SSTR2 | High Affinity snmjournals.org |
| ⁶⁸Ga-DOTA-LM3 | sst1, sst3, sst4, sst5 | >1000 snmjournals.org |
Receptor Internalization and Dissociation Kinetics in SSTR-Expressing Cell Lines
A defining characteristic of SSTR antagonists like Dota-LM3 is their minimal internalization into tumor cells following receptor binding, a stark contrast to SSTR agonists. nih.gov Studies using SSTR-expressing cell lines, such as AR42J and CA20948, have consistently demonstrated this property.
Research has shown that only a small fraction of cell-associated [¹⁷⁷Lu]Lu-DOTA-LM3 is internalized. One study reported that approximately 9% of the cellular uptake of radiolabeled DOTA-LM3 was internalized, compared to about 81% for the agonist DOTATOC. preprints.org Another study found an internalized fraction of 10.5% for [¹⁷⁷Lu]Lu-DOTA-LM3. snmjournals.org This lack of significant internalization is a key feature of its antagonistic action. snmjournals.orgnih.gov
Despite low internalization, Dota-LM3 exhibits favorable dissociation kinetics. nih.gov Radiolabeled DOTA-LM3 shows an initial internalization phase before being released back into the medium. snmjournals.org This slow dissociation from the receptor is thought to contribute to its prolonged tumor retention. nih.gov
Comparative Cell Uptake Studies with Agonists and Other Antagonists
Comparative in vitro studies have consistently shown that radiolabeled DOTA-LM3 and other SSTR antagonists lead to higher tumor cell uptake compared to SSTR agonists. biorxiv.org This is attributed to the ability of antagonists to bind to a larger number of SSTR conformations on the cell surface. researchgate.net
In a direct comparison, the total uptake of the antagonist [¹⁷⁷Lu]Lu-DOTA-JR11 was up to five times higher than that of the agonist [¹⁷⁷Lu]Lu-DOTA-octreotate. researchgate.net Similarly, [¹⁷⁷Lu]Lu-DOTA-LM3 demonstrated considerably higher tumor uptake compared to the radiolabeled agonist DOTATOC. researchgate.net The affinity of [¹⁷⁷Lu]Lu-DOTA-LM3 was found to be significantly higher than that of [¹⁷⁷Lu]Lu-DOTATATE. snmjournals.org
When compared to other antagonists, the chelator plays a crucial role. For instance, the total specific cell uptake of [¹¹¹In]In-AAZTA⁵-LM4 was found to be lower than that of [¹¹¹In]In-DOTA-LM3. mdpi.com
Methodological Considerations Regarding TFA Presence in In Vitro Assays
Trifluoroacetic acid (TFA) is commonly used in the synthesis and purification of peptides and can remain as a counter-ion in the final product. novoprolabs.comgenscript.com The presence of TFA can have unintended consequences in in vitro assays, potentially leading to inaccurate experimental results. novoprolabs.com
TFA can influence cell growth, with studies showing it can inhibit cell proliferation at nanomolar concentrations and promote it at higher micromolar to millimolar concentrations. genscript.com For example, TFA has been shown to reduce cell numbers in fetal rat osteoblast cultures at concentrations as low as 10 nM. genscript.com It can also alter the pH of assay solutions, which can affect structure-function relationship studies. genscript.com Furthermore, TFA can trifluoroacetylate amino groups in proteins, potentially inducing unwanted antibody responses in vivo. novoprolabs.com Given these potential interferences, it is a critical methodological consideration to either remove TFA from peptide preparations or use a biologically equivalent salt, such as hydrochloride, to ensure the reliability of in vitro data. genscript.com
In Vivo Biodistribution and Pharmacokinetics in Preclinical Models
Assessment of Tumor Uptake and Retention in SSTR-Positive Xenograft Models
Preclinical studies in animal models bearing SSTR-positive tumor xenografts have demonstrated the favorable in vivo properties of radiolabeled Dota-LM3. These studies consistently show high tumor uptake and prolonged retention of the radiotracer.
In mice with AR42J tumor xenografts, [¹⁶¹Tb]Tb-DOTA-LM3 showed a tumor uptake of 4.5-5.0% of the injected activity per gram (% IA/g) at 1 hour post-injection. researchgate.net In another study with HEK293-SST₂R xenografts, [¹⁷⁷Lu]Lu-DOTA-LM3 uptake was 45.55 ± 1.66 %IA/g at 4 hours and remained high at 18.76 ± 0.88 %IA/g at 48 hours. mdpi.com This high uptake significantly surpassed that of the agonist [¹⁷⁷Lu]Lu-DOTATOC. mdpi.com
Comparative biodistribution studies have highlighted the superiority of antagonists over agonists. For instance, [¹⁷⁷Lu]Lu-DOTA-LM3 showed higher tumor uptake and longer retention compared to [¹⁷⁷Lu]Lu-DOTATOC. nih.gov This leads to a higher mean absorbed dose in tumors for the antagonist. nih.gov The tumor-to-kidney ratio for [⁶⁷Ga]Ga-DATA⁵m-LM4, a similar antagonist, increased over time, while it decreased for [⁶⁷Ga]Ga-DOTA-LM3, indicating better clearance from non-target organs for the former. mdpi.com
The choice of chelator also impacts in vivo performance. [⁶⁸Ga-NODAGA-LM3 demonstrated significantly higher lesion uptake compared to ⁶⁸Ga-DOTA-LM3. mednexus.org Despite lower absolute uptake in some cases, the lower background activity of ⁶⁸Ga-DOTA-LM3 can result in higher tumor-to-background ratios. mednexus.orgmednexus.org
| Radiotracer | Animal Model | Tumor Model | Uptake (% IA/g) | Time Point |
| [¹⁶¹Tb]Tb-DOTA-LM3 | Mice | AR42J xenograft | 4.5-5.0 | 1 h researchgate.net |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | Mice | HEK293-SST₂R xenograft | 45.55 ± 1.66 | 4 h mdpi.com |
| [¹⁷⁷Lu]Lu-DOTA-LM3 | Mice | HEK293-SST₂R xenograft | 18.76 ± 0.88 | 48 h mdpi.com |
| [⁶⁷Ga]Ga-DOTA-LM3 | SCID Mice | HEK293-SST₂R xenograft | 25.31 ± 6.23 | 1 h mdpi.com |
| [⁶⁷Ga]Ga-DOTA-LM3 | SCID Mice | HEK293-SST₂R xenograft | 16.83 ± 1.22 | 4 h mdpi.com |
| ⁶⁸Ga-DOTA-LM3 | - | NET lesions | SUVmax: up to 126.9 | 1 h snmjournals.org |
| ⁶⁸Ga-NODAGA-LM3 | - | NET lesions | SUVmax: up to 231.9 | 1 h snmjournals.org |
Non-Target Organ Accumulation and Clearance Pathways
The biodistribution of radiolabeled Dota-LM3 in non-target organs reveals a primary excretion route through the kidneys. iiitd.edu.in Studies with various radionuclides, including 177Lu and 68Ga, consistently show significant renal uptake. iiitd.edu.innih.gov For instance, with 177Lu-Dota-LM3, the radiopharmaceutical is predominantly cleared via the kidneys, with a maximum renal uptake of about 15% of the injected activity (%IA) observed at 20 hours post-injection, followed by a washout with an effective half-life ranging from 47 to 159 hours. iiitd.edu.in Similarly, the urinary bladder wall receives the highest radiation dose with 68Ga-Dota-LM3, further indicating renal clearance. nih.govresearchgate.net
Significant accumulation is also observed in the spleen and liver. iiitd.edu.in With 177Lu-Dota-LM3, the spleen showed the highest uptake at 3 hours post-injection (5% IA), which then declined exponentially. iiitd.edu.in When chelated with 68Ga, Dota-LM3 generally exhibits lower uptake in several organs, including the pituitary, parotids, liver, spleen, pancreas, adrenals, stomach, and small intestine, compared to another antagonist, 68Ga-NODAGA-LM3. nih.govmednexus.orgresearchgate.net This suggests that the choice of chelator can significantly influence the biodistribution profile. mednexus.orgmednexus.org
In studies using 140Nd-Dota-LM3, the liver, spleen, and lungs were identified as strong "sink" organs for the free daughter radionuclide, 140Pr3+, which redistributes after being released from the parent compound. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov The somatostatin receptor-positive pancreas also shows high accumulation of 140Nd-Dota-LM3. frontiersin.orgfrontiersin.orgnih.gov
Comparative Biodistribution with SSTR Agonists and Alternative Antagonists
When compared to the SSTR agonist 177Lu-DOTATOC, the antagonist 177Lu-Dota-LM3 demonstrates higher uptake and a longer effective half-life in the whole body, kidneys, spleen, and metastases. nih.govsnmjournals.org This results in higher mean absorbed doses to these organs and tumors for 177Lu-Dota-LM3. nih.govsnmjournals.org For example, at 20 hours post-injection, the median uptake of 177Lu-Dota-LM3 was markedly higher than 177Lu-DOTATOC in the whole body (72% vs. 19%), kidneys (6% vs. 1.7%), spleen (4% vs. 1%), and tumors (0.12%/ml vs. 0.05%/ml).
Table 1: Comparative Biodistribution of 177Lu-Dota-LM3 vs. 177Lu-DOTATOC
| Organ/Tissue | 177Lu-Dota-LM3 Median Uptake (%IA at 20h p.i.) | 177Lu-DOTATOC Median Uptake (%IA at 20h p.i.) | 177Lu-Dota-LM3 Effective Half-life (h) | 177Lu-DOTATOC Effective Half-life (h) |
|---|---|---|---|---|
| Whole Body | 72% | 19% | 76 | 50 |
| Kidneys | 6% | 1.7% | 85 | 62 |
| Spleen | 4% | 1% | 90 | 73 |
| Metastases | 0.12%/ml | 0.05%/ml | 107 | 73 |
Data sourced from a comparative study of 11 patients for Lu-177 DOTA-LM3 and 317 patients for Lu-177 DOTATOC.
In comparisons with other SSTR antagonists, the choice of chelator significantly impacts biodistribution. 68Ga-Dota-LM3 shows significantly lower uptake in most normal organs compared to 68Ga-NODAGA-LM3. mednexus.orgresearchgate.net While this lower background is an advantage, 68Ga-Dota-LM3 also exhibits lower lesion uptake compared to 68Ga-NODAGA-LM3, which may affect diagnostic efficacy. mednexus.orgmednexus.org However, due to its lower kidney and liver background, 68Ga-Dota-LM3 demonstrates a significantly higher tumor-to-kidney and tumor-to-liver ratio than 68Ga-NODAGA-LM3. nih.gov Both 68Ga-NODAGA-LM3 and another antagonist, 68Ga-NODAGA-JR11, have been shown to outperform 68Ga-Dota-LM3 in terms of higher lesion uptake and detection ability. mednexus.org
Impact of Daughter Radionuclide Redistribution on Imaging Signals (e.g., ¹⁴⁰Pr from ¹⁴⁰Nd)
The use of the in vivo generator radionuclide 140Nd, which decays to the positron-emitting daughter 140Pr, introduces a unique challenge in imaging with Dota-LM3. The electron capture decay of 140Nd can disrupt the chemical bond within the DOTA chelator, leading to the release of the 140Pr daughter radionuclide. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov This free 140Pr then redistributes in the body before it decays, meaning the resulting PET signal is a convolution of the initial tracer distribution and the accumulation pattern of free 140Pr. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov
This redistribution is particularly evident with non-internalizing vectors like Dota-LM3, which remain on the cell surface. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org In preclinical models, it was observed that 140Nd-Dota-LM3 localized on the surface of pancreatic cells released 140Pr3+ into the bloodstream. frontiersin.org This free 140Pr3+ was then rapidly taken up by sink organs such as the liver, spleen, and lungs. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov A study quantified this effect, showing that approximately 56% of the 140Pr produced in the pancreas washed out before decay. frontiersin.orgfrontiersin.orgnih.gov This phenomenon can be observed by comparing pre- and post-mortem PET images, where the post-mortem image reflects the parent (140Nd) distribution without the influence of blood flow-dependent washout of the daughter. nih.govfrontiersin.orgmsu.edu
Receptor Specificity through Blocking Studies
The specificity of radiolabeled Dota-LM3 for the somatostatin receptor 2 (SSTR2) has been confirmed through in vivo blocking studies. In these experiments, the administration of an excess of unlabeled ("cold") Dota-LM3 alongside the radiolabeled version significantly reduces the uptake of the radiotracer in SSTR2-expressing tissues. frontiersin.orgsnmjournals.org
For example, in a study with 64Cu-NODAGA-LM3, co-injection of excess DOTA-LM3 blocked approximately 98% of the tumor uptake. snmjournals.org This blocking effect was also observed in SSTR2-positive organs like the pancreas and stomach. snmjournals.org Similarly, the tumor uptake of 68Ga-FAPI-LM3, a bivalent molecule targeting both FAP and SSTR2, was partially blocked by unlabeled DOTA-LM3 (62% blockade) and almost completely blocked when combined with a FAP inhibitor (93% blockade). snmjournals.org These studies demonstrate that the accumulation of Dota-LM3-based radiopharmaceuticals in tumors and other SSTR2-positive tissues is indeed a receptor-mediated process. snmjournals.orgsnmjournals.org
Preclinical Imaging Studies
Positron Emission Tomography (PET) Imaging in Animal Models
PET imaging studies in animal models have demonstrated the utility of Dota-LM3 labeled with positron-emitting radionuclides like 68Ga and 140Nd. In mice bearing NCI-H727 tumor xenografts, 68Ga-Dota-LM3 showed good image contrast at 1 hour post-injection. nih.gov With 68Ga-Dota-LM3, tumor uptake reached a high level quickly, at 5 minutes post-injection, and continued to increase until 30 minutes, after which it plateaued. nih.govresearchgate.net
Studies with 140Nd-Dota-LM3 in mice with H727 xenografts involved longitudinal PET/CT imaging at 1, 3, and 16 hours post-injection. nih.govfrontiersin.org These studies were crucial in revealing the redistribution of the daughter radionuclide 140Pr, as discussed previously. nih.govfrontiersin.org PET imaging has also been used to compare Dota-LM3 with other tracers. For example, in a dual-xenograft mouse model, the tumor uptake of a bivalent 68Ga-FAPI-LM3 was significantly higher than that of monomeric 68Ga-Dota-LM3. snmjournals.orgnih.gov
Table 2: PET Tumor Uptake of 68Ga-Dota-LM3 in Animal Models
| Time Post-Injection | Average SUVmax |
|---|---|
| 5 minutes | 36.6 ± 23.6 |
| 30 minutes | 45.3 ± 29.3 |
Data from a study in patients with pancreatic neuroendocrine tumors, but reflects preclinical findings of rapid uptake. nih.gov
Single-Photon Emission Computed Tomography (SPECT) Imaging in Animal Models
Dota-LM3 has also been labeled with SPECT radionuclides, such as 177Lu and 161Tb, for preclinical imaging. In AR42J tumor-bearing mice, SPECT/CT imaging with 177Lu-Dota-LM3 and 161Tb-Dota-LM3 showed significant activity accumulation in the tumors. nih.govmediso.com These studies confirmed the higher tumor uptake of the antagonist Dota-LM3 compared to the agonist DOTATOC. nih.govmediso.com
Dual-isotope SPECT imaging has been employed to directly compare the biodistribution of Dota-LM3 labeled with two different radionuclides (161Tb and 177Lu) in the same animal. nih.govmediso.com These experiments demonstrated that the pharmacokinetic profiles were identical regardless of which of these two lanthanides was used for labeling, confirming their interchangeability for this peptide. nih.govmediso.com The activity was cleared efficiently through the kidneys, and the favorable tumor uptake of radiolabeled Dota-LM3 resulted in a higher tumor-to-kidney ratio compared to radiolabeled DOTATOC. nih.govmediso.com Blocking studies with excess unlabeled Dota-LM3 confirmed that the tumor uptake was SSTR-specific. nih.govmediso.com
Image Quality and Tumor-to-Background Ratios
Preclinical imaging studies evaluating Dota-LM3, a somatostatin receptor subtype 2 (SSTR2) antagonist, have consistently demonstrated its potential for high-quality tumor visualization. When labeled with positron-emitting or SPECT radionuclides, Dota-LM3 conjugates generally provide clear delineation of tumors with favorable contrast against surrounding healthy tissues.
The image quality is significantly influenced by the chelator used in the conjugate. For instance, studies comparing Gallium-68 (⁶⁸Ga) labeled DOTA-LM3 with ⁶⁸Ga-NODAGA-LM3 revealed that ⁶⁸Ga-DOTA-LM3 results in remarkably lower uptake in most normal organs, particularly those with high SSTR2 expression like the spleen and adrenal glands. mednexus.orgmednexus.org This lower background activity is a major advantage as it can lead to higher lesion-to-background ratios, enhancing image contrast. mednexus.orgfrontiersin.org In a direct comparison with the SSTR agonist ⁶⁸Ga-DOTATATE, both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3 showed superiority in providing higher tumor-to-background ratios. nih.gov
Even when labeled with radionuclides with less-than-ideal photon energies for imaging, such as Terbium-161 (¹⁶¹Tb), the resulting SPECT/CT images have been described as having good quality. nih.govspringermedizin.de This allows for accurate visualization of tumor lesions and normal organ distribution. nih.govspringermedizin.de
The quantitative measure of this imaging advantage is captured in the tumor-to-background ratio (TBR). Preclinical and clinical comparative studies have provided specific data on these ratios, highlighting the performance of Dota-LM3-based agents.
Table 1: Comparative Tumor-to-Background Ratios of ⁶⁸Ga-labeled LM3 Antagonists and a ⁶⁸Ga-labeled Agonist
| Radiopharmaceutical | Lesion Type | Median Tumor-to-Liver Ratio | Median Tumor-to-Blood Pool Ratio | Source |
|---|---|---|---|---|
| ⁶⁸Ga-DOTA-LM3 | NET Lesions | 5.2 | - | nih.gov |
| ⁶⁸Ga-NODAGA-LM3 | NET Lesions | 5.0 | - | nih.gov |
| ⁶⁸Ga-DOTATATE (Agonist) | NET Lesions | 2.1 | - | nih.gov |
| ⁶⁸Ga-DOTA-LM3 | All Lesions | 24.3 | 20.2 | mednexus.org |
| ⁶⁸Ga-NODAGA-LM3 | All Lesions | 26.6 | 32.5 | mednexus.org |
(Data derived from prospective studies in patients with neuroendocrine tumors (NETs).)
Preclinical Therapeutic Efficacy Evaluations
The therapeutic potential of Dota-LM3, when labeled with particle-emitting radionuclides, has been substantiated in multiple preclinical xenograft models. These studies demonstrate significant inhibition of tumor growth and improved survival outcomes. The SSTR2 antagonist Dota-LM3, localizing at the cell membrane, proves to be a highly effective vector for delivering cytotoxic radiation to tumors. mdpi.comresearchgate.net
In a study using AR42J tumor-bearing mice, treatment with Terbium-161 labeled Dota-LM3 ([¹⁶¹Tb]Tb-DOTA-LM3) was shown to be significantly more effective in delaying tumor growth compared to its Lutetium-177 labeled counterpart, [¹⁷⁷Lu]Lu-DOTA-LM3. researchgate.net This highlights the impact of the radionuclide's properties on therapeutic outcome.
Further investigations with the alpha-emitter Terbium-149 also confirmed the efficacy of the Dota-LM3 conjugate. In AR42J tumor-bearing mice, treatment with [¹⁴⁹Tb]Tb-DOTA-LM3 resulted in a notable extension of median survival compared to untreated control groups. nih.govmediso.com A single injection of 5 MBq of [¹⁴⁹Tb]Tb-DOTA-LM3 extended median survival to 19 days, compared to just 8 days for untreated mice. nih.gov A two-injection regimen further increased this survival benefit. nih.govmediso.com
The choice of radionuclide is critical, as evidenced by studies comparing beta- and Auger electron-emitter ¹⁶¹Tb with the beta-emitter ¹⁷⁷Lu. In vitro, [¹⁶¹Tb]Tb-DOTA-LM3 was found to be 102-fold more potent at inhibiting tumor cell viability than [¹⁷⁷Lu]Lu-DOTA-LM3, a finding that translated to superior tumor growth delay in vivo. researchgate.netsuda.edu.cn
Table 2: Tumor Growth Inhibition and Survival in Xenograft Models Treated with Radiolabeled Dota-LM3
| Radiopharmaceutical | Xenograft Model | Key Finding | Median Survival | Source |
|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-LM3 | NET mice model | Superior survival vs. agonist | 48.5 days | mdpi.com |
| [¹⁶¹Tb]Tb-DOTA-LM3 | AR42J tumor-bearing mice | More effective in delaying tumor growth than [¹⁷⁷Lu]Lu-DOTA-LM3 | Not specified | researchgate.net |
| [¹⁴⁹Tb]Tb-DOTA-LM3 (1 x 5 MBq) | AR42J tumor-bearing mice | Significant survival extension vs. control | 19 days (vs. 8 days for control) | nih.govmediso.com |
| [¹⁴⁹Tb]Tb-DOTA-LM3 (2 x 5 MBq) | AR42J tumor-bearing mice | Further extension of survival | 29 days | nih.govmediso.com |
A key area of preclinical research has been the direct comparison of the therapeutic potency of radiolabeled SSTR antagonists like Dota-LM3 against established SSTR agonists, such as DOTATOC and DOTATATE. These studies have consistently indicated that antagonists may offer superior therapeutic efficacy. frontiersin.orgmdpi.comnih.gov This enhanced effect is often attributed to the ability of antagonists to bind to a greater number of receptor sites on tumor cells, leading to higher tumor uptake and radiation dose delivery compared to agonists. nih.govmdpi.com
In a preclinical study with mouse models, [¹⁷⁷Lu]Lu-DOTA-LM3 demonstrated significantly higher tumor uptake and radiation delivery compared to the agonist [¹⁷⁷Lu]Lu-DOTA-TOC. mdpi.com This translated into a dramatic improvement in survival, with the median survival for the [¹⁷⁷Lu]Lu-DOTA-LM3-treated group being 48.5 days, compared to only 19.5 days for the [¹⁷⁷Lu]Lu-DOTA-TOC group. mdpi.com
Similar results were observed with the alpha-emitting radionuclide Terbium-149. A study in AR42J tumor-bearing mice compared [¹⁴⁹Tb]Tb-DOTA-LM3 (antagonist) with [¹⁴⁹Tb]Tb-DOTATATE (agonist). The antagonist showed slightly greater potency in reducing tumor cell viability in vitro (EC₅₀: 0.5 vs. 1.2 kBq/mL). nih.govmediso.com In the subsequent in vivo therapy study, a single 5 MBq injection resulted in a longer median survival for the [¹⁴⁹Tb]Tb-DOTA-LM3 group (19 days) compared to the [¹⁴⁹Tb]Tb-DOTATATE group (16.5 days). nih.gov
The superiority of the antagonist approach is further supported by dosimetry estimates, which show that the absorbed dose to tumors is commonly higher for SSTR antagonists than for SSTR agonists. researchgate.net This fundamental advantage in radiation delivery underpins the enhanced therapeutic potency observed in preclinical models. researchgate.net
Table 3: Comparative Therapeutic Potency of Radiolabeled Dota-LM3 (Antagonist) vs. Agonists
| Antagonist | Agonist | Model | Key Comparison Metric | Result | Source |
|---|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-LM3 | [¹⁷⁷Lu]Lu-DOTA-TOC | NET mice model | Median Survival | 48.5 days vs. 19.5 days | mdpi.com |
| [¹⁴⁹Tb]Tb-DOTA-LM3 | [¹⁴⁹Tb]Tb-DOTATATE | AR42J cells (in vitro) | EC₅₀ (Cell Viability) | 0.5 kBq/mL vs. 1.2 kBq/mL | nih.govmediso.com |
| [¹⁴⁹Tb]Tb-DOTA-LM3 | [¹⁴⁹Tb]Tb-DOTATATE | AR42J tumor-bearing mice | Median Survival (1 x 5 MBq) | 19 days vs. 16.5 days | nih.gov |
| [¹⁶¹Tb]Tb-DOTA-LM3 | [¹⁶¹Tb]Tb-DOTATATE | Immunocompetent mice | Absorbed Organ Dose | Commonly higher for antagonist | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| Dota-LM3 (tfa) |
| ⁶⁸Ga-DOTA-LM3 |
| ⁶⁸Ga-NODAGA-LM3 |
| ⁶⁸Ga-DOTATATE |
| ¹⁶¹Tb-DOTA-LM3 |
| ¹⁷⁷Lu-DOTA-LM3 |
| ¹⁷⁷Lu-DOTATOC |
| ¹⁴⁹Tb]Tb-DOTA-LM3 |
| ¹⁴⁹Tb]Tb-DOTATATE |
| ¹⁶¹Tb-DOTATOC |
| ¹⁷⁷Lu-DOTA-JR11 |
| ⁶⁸Ga-DATA5m-LM4 |
| ⁶⁸Ga-DOTA-TOC |
| DOTA-LM3 |
| DOTATOC |
Comparative Analysis and Structure Activity Relationships
Comparison of Dota-LM3 with Other Chelator-LM3 Conjugates
The selection of a chelator for the LM3 peptide is a critical determinant of the resulting radiopharmaceutical's properties, including its radiolabeling efficiency, affinity for SSTR2, and in vivo performance.
Studies have demonstrated that SSTR2 antagonists are highly sensitive to N-terminal modifications, including the choice of chelator. mednexus.orgsnmjournals.org
NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a superior chelator for LM3 when labeled with ⁶⁸Ga. mednexus.orgmednexus.org Preclinical studies showed that substituting DOTA with NODAGA dramatically increased the binding affinity of the ⁶⁸Ga-labeled antagonist. mednexus.org ⁶⁸Ga-NODAGA-LM3 has an SSTR2 affinity with an IC₅₀ of 1.3 nmol/L. snmjournals.orgnih.gov In clinical comparisons, ⁶⁸Ga-NODAGA-LM3 demonstrated significantly higher tumor uptake (SUVmax) and better lesion detection rates than ⁶⁸Ga-DOTA-LM3. mednexus.orgresearchgate.net
CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) has been investigated for chelating Copper-64 (⁶⁴Cu). snmjournals.orgsnmjournals.org Notably, ⁶⁴Cu-CB-TE2A-LM3 showed almost no washout from tumors up to 24 hours post-injection, an unexpected and favorable characteristic for a non-internalizing radioligand. snmjournals.org This prolonged retention is particularly relevant for therapy with longer-lived radionuclides like ⁶⁷Cu. snmjournals.org However, ⁶⁴Cu-NODAGA-LM3 provided higher tumor-to-normal tissue ratios, which is crucial for clear imaging. snmjournals.org
DATA⁵ᵐ (6-amino-1,4-diazepine-N,N',N''-triacetic acid derivative) is a newer chelator that allows for rapid and quantitative radiolabeling with ⁶⁸Ga at room temperature and over a wider pH range (4-7) using smaller amounts of the precursor compared to DOTA. nih.gov Preclinical studies comparing ⁶⁷Ga-DATA⁵ᵐ-LM4 with ⁶⁷Ga-DOTA-LM3 showed extended tumor retention and lower kidney uptake for the DATA-conjugated compound. mdpi.com
AAZTA⁵ (a derivative of 1,4-diazepine-triacetic acid) offers the versatility of labeling with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu). nih.gov
| Chelator Conjugate | Radiometal | SSTR2 Affinity (IC₅₀) | Key Findings |
|---|---|---|---|
| DOTA-LM3 | ⁶⁸Ga | 12.5 nmol/L snmjournals.orgnih.gov | Lower normal organ uptake, but significantly lower lesion uptake compared to NODAGA-LM3. mednexus.orgmednexus.org Requires heating for radiolabeling. nih.gov |
| NODAGA-LM3 | ⁶⁸Ga | 1.3 nmol/L snmjournals.orgnih.gov | 10-fold higher affinity than DOTA-LM3. snmjournals.org Superior tumor uptake and lesion detection. mednexus.orgresearchgate.net |
| CB-TE2A-LM3 | ⁶⁴Cu | Data Not Available | Excellent tumor retention up to 24h. snmjournals.org |
| DATA⁵ᵐ-LM4 | ⁶⁷Ga | Data Not Available | Allows for room temperature radiolabeling. nih.gov Showed extended tumor retention and lower kidney uptake in preclinical models. mdpi.com |
Comparative Studies with Other SSTR Antagonists (e.g., JR11, OPS202)
Dota-LM3 has been compared to other SSTR antagonists, primarily JR11 and its NODAGA-chelated version, OPS202.
In a direct comparison, both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-NODAGA-JR11 (also known as ⁶⁸Ga-OPS202) were found to outperform ⁶⁸Ga-DOTA-LM3 in terms of higher lesion uptake and detection ability. mednexus.orgmednexus.org Between the two NODAGA conjugates, ⁶⁸Ga-NODAGA-LM3 showed marginally but significantly higher lesion uptake. mednexus.orgmednexus.org While there were some minor differences in normal organ biodistribution, both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-NODAGA-JR11 had similar features and detected the same number of lesions. researchgate.net
Interestingly, while ⁶⁸Ga-DOTA-LM3 showed lower background uptake in normal organs, a feature considered advantageous, its lesion uptake was only about 50-60% of that of ⁶⁸Ga-NODAGA-LM3, leading to a lower tumor-to-background ratio. mednexus.orgmednexus.org In contrast, studies comparing the antagonist ⁶⁸Ga-OPS202 with the agonist ⁶⁸Ga-DOTATOC found that the antagonist provided superior tumor-to-background ratios. preprints.org
When labeled with ¹⁷⁷Lu for therapy, ¹⁷⁷Lu-DOTA-LM3 demonstrated low hematotoxicity compared to what has been reported for ¹⁷⁷Lu-DOTA-JR11, suggesting that the molecular structure of the peptide-chelator complex may influence toxicity profiles. nih.gov
| Radiotracer | Peptide | Chelator | Comparative Performance |
|---|---|---|---|
| ⁶⁸Ga-DOTA-LM3 | LM3 | DOTA | Outperformed by ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-NODAGA-JR11 in lesion uptake and detection. mednexus.orgmednexus.org Showed lower background but also lower tumor-to-background ratios. mednexus.orgmednexus.org |
| ⁶⁸Ga-NODAGA-LM3 | LM3 | NODAGA | Superior to ⁶⁸Ga-DOTA-LM3. mednexus.orgmednexus.org Marginally higher lesion uptake than ⁶⁸Ga-NODAGA-JR11. mednexus.orgmednexus.org |
| ⁶⁸Ga-NODAGA-JR11 (OPS202) | JR11 | NODAGA | Superior to ⁶⁸Ga-DOTA-LM3. mednexus.orgmednexus.org Similar lesion detection to ⁶⁸Ga-NODAGA-LM3. researchgate.net |
Influence of Different Radiometals on Biological Behavior of Dota-LM3
The choice of radiometal conjugated to DOTA-LM3 is pivotal, not only for its role in imaging versus therapy but also for how its specific decay characteristics influence therapeutic efficacy.
The therapeutic effectiveness of radiolabeled DOTA-LM3 is directly linked to the type of particles emitted by the radionuclide.
Beta (β⁻) Emitters (e.g., ¹⁷⁷Lu): These particles have a longer range in tissue, making them suitable for treating larger tumors. mdpi.com ¹⁷⁷Lu-DOTA-LM3 has shown significant efficacy in treating advanced metastatic neuroendocrine neoplasms, with higher absorbed tumor doses and longer effective half-lives in tumors compared to the SSTR agonist ¹⁷⁷Lu-DOTATOC. nih.govfrontiersin.org
Alpha (α) Emitters (e.g., ²²⁵Ac): Alpha particles have a very short range but high linear energy transfer (LET), depositing a large amount of energy in a small area. mdpi.com This makes them ideal for targeting small tumors and metastases. mdpi.com Treatment with ²²⁵Ac-DOTA-LM3 has shown excellent responses in patients, including those with tumors having low SSTR expression. frontiersin.org
Auger Electron Emitters (e.g., ¹⁶¹Tb): Terbium-161 (¹⁶¹Tb) is particularly interesting as it emits both soft beta radiation and a significant number of low-energy Auger electrons. mdpi.com These electrons have a very short range (nanometers), making them highly cytotoxic when the radionuclide is close to a sensitive cellular structure like the cell membrane. mdpi.com Since SSTR antagonists like DOTA-LM3 localize on the cell surface, this makes the cell membrane a prime target. mdpi.comsnmjournals.org Preclinical studies have shown that ¹⁶¹Tb-DOTA-LM3 is significantly more cytotoxic and effective at delaying tumor growth than ¹⁷⁷Lu-DOTA-LM3. mdpi.comresearchgate.net This enhanced efficacy is attributed to the additional damage caused by Auger electrons to the cell membrane. mdpi.comsnmjournals.org
The concept of theranostics involves using a diagnostic radionuclide to predict the efficacy of a therapeutic radionuclide targeting the same molecular pathway.
⁶⁸Ga/¹⁷⁷Lu: This is a well-established theranostic pair. nih.gov Diagnostic imaging with ⁶⁸Ga-DOTA-LM3 can identify patients who would benefit from peptide receptor radionuclide therapy (PRRT) with ¹⁷⁷Lu-DOTA-LM3. mdpi.comsnmjournals.org The favorable biodistribution and high tumor uptake seen with the ⁶⁸Ga-labeled version translate to effective therapeutic delivery with the ¹⁷⁷Lu version. mdpi.comnih.gov
¹⁶¹Tb/¹⁵⁵Tb: The "terbium sisters" offer a promising theranostic combination. researchgate.net ¹⁶¹Tb is a therapeutic radionuclide emitting both beta particles and Auger electrons, while ¹⁵⁵Tb is a SPECT imaging agent. mdpi.comresearchgate.netresearchgate.net The use of membrane-localizing antagonists like DOTA-LM3 is particularly beneficial with ¹⁶¹Tb, taking full advantage of the short-range, highly damaging Auger electrons. researchgate.net Preclinical data suggest that ¹⁶¹Tb-DOTA-LM3 may outperform the clinically used ¹⁷⁷Lu-DOTATOC. researchgate.net The development of this theranostic pair holds promise for enhancing both diagnostic accuracy and therapeutic efficacy. researchgate.net
Effects of Particle Emission Characteristics (Beta, Alpha, Auger Electrons) on Therapeutic Efficacy in Preclinical Models
Structure-Activity Relationship (SAR) Insights for LM3 Peptide Modifications
While specific SAR studies focused solely on modifying the LM3 peptide itself are not extensively detailed in the provided context, general principles of peptide modification from related fields offer valuable insights. The affinity and activity of peptide-based radiopharmaceuticals are highly sensitive to structural changes.
Chelator and Radiometal Influence: As detailed in section 5.1, the N-terminal modification of the LM3 peptide with different chelator-radiometal complexes drastically alters its SSTR2 affinity and in vivo behavior. snmjournals.org This underscores that the chelator is not merely a passive carrier but an active contributor to the pharmacophore. The 10-fold difference in affinity between ⁶⁸Ga-DOTA-LM3 and ⁶⁸Ga-NODAGA-LM3 is a prime example of this effect. snmjournals.org
Amino Acid Substitution: General peptide SAR studies show that modifying key amino acid residues can convert an agonist into an antagonist or significantly alter its potency. nih.gov For instance, the presence of specific amino acids and their configuration (D- vs. L-isomers) is often essential for maintaining the correct three-dimensional structure (e.g., a β-turn) required for receptor binding. americanpharmaceuticalreview.com The size and nature (hydrophobic, charged) of amino acid side chains are critical for interaction with the receptor. umich.edunih.gov
Conformational Constraints: The cyclic nature of the LM3 peptide is a crucial structural feature that constrains its conformation, pre-organizing it for optimal binding to the SSTR2 receptor. americanpharmaceuticalreview.com Changes to the ring size or the bridging chemistry can impact the peptide's potency by altering this essential conformation. umich.edu
In essence, the biological activity of Dota-LM3 is a finely tuned interplay between the LM3 peptide sequence, the properties of the chelator, and the coordinated radiometal.
Impact of Amino Acid Substitutions on Receptor Binding and Pharmacokinetics
The development of somatostatin (B550006) receptor (SSTR) antagonists like Dota-LM3 has been driven by systematic structure-activity relationship (SAR) studies. These investigations focus on modifying the peptide sequence to enhance binding affinity for specific SSTR subtypes, particularly SSTR2, and to optimize pharmacokinetic properties for clinical applications in imaging and therapy. The evolution from first-generation antagonists to more potent molecules like LM3 reveals the critical role of specific amino acid substitutions.
Key insights into these relationships can be gained by comparing the peptide sequence of LM3 with other notable SSTR2 antagonists, such as JR11 and the first-generation antagonist, BASS. researchgate.netgoogle.comnih.gov The core of these molecules is a cyclic octapeptide, but variations at key positions dramatically influence their biological activity. mdpi.com
The primary amino acid sequences for these antagonists are as follows:
LM3: p-Cl-Phe-cyclo(D-Cys-Tyr-D-Aph(Cbm)-Lys-Thr-Cys)D-Tyr-NH₂ google.com
JR11: Cpa-cyclo[D-Cys-Aph(Hor)-D-Aph(Cbm)-Lys-Thr-Cys]-D-Tyr-NH₂ google.comnih.gov
BASS: p-NO₂-Phe-cyclo[D-Cys-Tyr-D-Trp-Lys-Thr-Cys]D-Tyr-NH₂ google.comnih.gov
Analysis of Key Substitutions:
N-Terminal (Position 1): The substitution at the N-terminus from a p-NO₂-phenylalanine (p-NO₂-Phe) in BASS to a p-Cl-phenylalanine (p-Cl-Phe) in LM3 is a significant modification. This change is part of the design strategy that led to second-generation antagonists with improved affinity. researchgate.net The JR11 antagonist utilizes a similar chlorinated phenylalanine, Cpa (4-Cl-phenylalanine), at this position.
Position 4: A crucial substitution that differentiates the second-generation antagonists (LM3, JR11) from the first-generation (BASS) is at position 4 within the cyclic structure. BASS contains a D-Tryptophan (D-Trp), a common amino acid in earlier somatostatin analogs. mdpi.com In contrast, LM3 and JR11 feature the non-natural amino acid D-Aph(Cbm) (D-4-aminocarbamoyl-phenylalanine). google.com This modification was instrumental in creating antagonists with higher potency. researchgate.net
Position 3: While LM3 and BASS share a Tyrosine (Tyr) residue at position 3, the JR11 peptide incorporates another non-natural amino acid, Aph(Hor) (4-amino-L-hydroorotyl-phenylalanine). google.com This highlights how different substitutions at this position can be explored to fine-tune receptor interaction.
Impact on Receptor Binding Affinity
These amino acid substitutions have a direct and significant impact on the binding affinity of the antagonists to the SSTR2. The goal of these modifications was to increase the affinity, which is typically measured by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity. The development from BASS to LM3 and JR11 successfully yielded compounds with improved affinity profiles. researchgate.net
Research has shown that radiolabeled SSTR antagonists can bind to a larger number of receptor sites on tumor cells compared to agonists. researchgate.netfrontiersin.org This characteristic, combined with high affinity, contributes to the high tumor uptake seen with these compounds.
The following interactive table presents the reported SSTR2 binding affinities (IC₅₀) for various antagonist compounds. Note that the affinity can be influenced by the chelator (e.g., DOTA) and the complexed metal ion. nih.gov
| Compound | Peptide Core | IC₅₀ for SSTR2 (nM) | Reference |
|---|
Impact on Pharmacokinetics
The chemical modifications in the peptide backbone not only affect receptor binding but also influence the pharmacokinetic profile of the compound, including its stability and biodistribution. The introduction of non-natural amino acids and D-amino acids, as seen in the evolution of somatostatin analogs, generally enhances stability against degradation by peptidases in the body. mdpi.comnih.gov
Table of Mentioned Compounds
| Compound Name | Full Name / Description |
|---|
Advanced Research Methodologies and Future Directions
Multimodal Imaging Approaches
The diagnostic and therapeutic utility of Dota-LM3, primarily realized through its radiolabeled forms like ⁶⁸Ga-Dota-LM3 and ¹⁷⁷Lu-Dota-LM3, has prompted researchers to develop multimodal versions of the compound. medchemexpress.comebiohippo.com These versions integrate different imaging modalities, such as nuclear and optical imaging, into a single agent. This approach allows for a more comprehensive analysis, leveraging the high sensitivity and whole-body imaging capabilities of radionuclide-based techniques with the high-resolution data obtainable from fluorescence microscopy in cellular and tissue studies.
Development of Fluorescent Analogs for Complementary In Vitro and Ex Vivo Studies
A significant advancement in the study of Dota-LM3 and its interactions with the SSTR2 has been the creation of fluorescently labeled analogs. nih.gov This has been achieved by employing innovative chemical strategies to attach fluorescent dyes to the LM3 peptide, enabling direct visualization in in vitro and ex vivo settings.
One successful strategy involved replacing the DOTA chelator with an azide-containing "multimodality chelator" (MMC). nih.gov This modification facilitates the attachment of various dibenzocyclooctyl (DBCO)-functionalized fluorophores via copper-free click chemistry. nih.gov Researchers have successfully synthesized a series of multimodal antagonists based on the LM3 peptide using this method, conjugating it with dyes such as AF488 and several variants of Cyanine 5 (Cy5) that possess different numbers of sulfonic acid groups to modulate lipophilicity. nih.gov
These fluorescent analogs, like MMC(S2Cy5)-LM3, have been instrumental in detailed cell-based investigations. nih.govthno.orgresearchgate.net Crucially, studies confirmed that these fluorescently tagged molecules retain similar cell binding characteristics and specificity for the SSTR2 compared to their radiolabeled clinical counterparts, such as ¹⁷⁷Lu-Dota-LM3. nih.govthno.org This validation ensures that the findings from fluorescence-based assays are relevant and translatable to the behavior of the radiopharmaceutical. The ability to use these analogs in techniques like flow cytometry and fluorescence microscopy provides valuable, high-resolution data on cellular uptake and distribution, complementing the macroscopic information from PET imaging. nih.govresearchgate.net
| Fluorescent Analog | Fluorophore | Key Characteristic | Application |
| MMC(S2Cy5)-LM3 | S2Cy5 (Cy5 variant) | Selected as lead dye due to high brightness. nih.gov | Cell-based investigations, flow cytometry. nih.govresearchgate.net |
| MMC(AF488)-LM3 | AF488 | Established flow cytometry dye. nih.gov | Cell-based investigations, flow cytometry. nih.gov |
Computational Chemistry and Molecular Modeling of Dota-LM3 Interactions
Computational modeling has become an indispensable tool for understanding the complex interactions between Dota-LM3, its metallic payload, and its biological target, the SSTR2. These in silico methods provide insights that are difficult to obtain through experimental means alone, guiding the rational design of new and improved derivatives.
Ligand-Receptor Docking and Dynamics Simulations
The binding affinity of Dota-LM3 to the SSTR2 is not static; it is profoundly influenced by the choice of the chelated metal and the chelator itself. nih.govsnmjournals.orgrsc.org For instance, experimental data shows that the SSTR2 affinity of ⁶⁸Ga-NODAGA-LM3 is approximately tenfold higher than that of ⁶⁸Ga-Dota-LM3, indicating a significant steric or electronic influence from the metal-chelator complex on the peptide's ability to bind to its receptor. snmjournals.orgrsc.org Similarly, while the affinity of Dota-LM3 is largely unaffected by chelation with lutetium, it changes strikingly upon coordination with gallium. nih.gov
Ligand-receptor docking and molecular dynamics simulations are critical for elucidating the structural basis for these observations. Docking studies can predict the preferred binding pose of the entire metallated peptide within the SSTR2 binding pocket, revealing how different metal-chelator complexes alter the orientation of the LM3 peptide's key pharmacophore residues. Dynamics simulations can then model the behavior of the ligand-receptor complex over time, assessing the stability of the interaction and highlighting the subtle conformational changes that dictate binding affinity and antagonist function. These computational approaches are essential for explaining why a seemingly minor change, such as swapping DOTA for NODAGA, can result in a dramatically different biological profile. snmjournals.orgrsc.org
Chelator-Metal Coordination Chemistry Prediction
The coordination chemistry between the DOTA macrocycle and the radiometal is fundamental to the stability and performance of the final radiopharmaceutical. Computational methods are employed to predict the thermodynamic stability and kinetic inertness of these metal complexes. The DOTA chelator forms a highly stable cage around trivalent metal ions like ⁶⁸Ga and ¹⁷⁷Lu, which is a prerequisite for in vivo applications to prevent the release of free, potentially toxic radiometals. nih.gov
| Compound | SSTR2 Affinity (IC₅₀ nM) | Note |
| ⁶⁸/ⁿᵃᵗGa-NODAGA-LM3 | 1.3 ± 0.3 | High affinity, attributed to the NODAGA-Ga complex. snmjournals.org |
| ⁶⁸/ⁿᵃᵗGa-Dota-LM3 | 12.5 ± 4.3 | Affinity is ~10-fold lower than the NODAGA counterpart. nih.govsnmjournals.org |
| ⁿᵃᵗLu-Dota-LM3 | 1.6 ± 0.3 | Affinity is similar to the unmetalated peptide. nih.gov |
| Dota-LM3 (unmetalated) | 1.4 ± 0.5 | Baseline affinity of the peptide-chelator conjugate. nih.gov |
Novel Conjugation Strategies for Dota-LM3 and Derivatives
To enhance the functionality of Dota-LM3, researchers are exploring novel chemical conjugation strategies. These methods aim to attach additional molecules—such as fluorescent dyes, photosensitizers, or other therapeutic agents—to the Dota-LM3 scaffold, creating multifunctional agents for theranostics and other advanced applications.
Click Chemistry Applications
Click chemistry, a class of reactions known for being rapid, efficient, and biocompatible, has emerged as a powerful tool for modifying Dota-LM3 and its derivatives. nih.gov The modularity of this approach allows for the straightforward conjugation of diverse molecular entities to the peptide backbone or the chelator.
A prime example is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. As previously mentioned, researchers have synthesized LM3 analogs with an azide-functionalized chelator (MMC), which can then be "clicked" with a molecule containing a strained alkyne, such as DBCO. nih.gov This has been the key strategy for producing fluorescently labeled LM3 analogs for multimodal imaging. nih.gov
Another application involves the development of ¹⁸F-labeled LM3 derivatives for PET imaging. A patent describes the synthesis of an alkyne-functionalized trifluoroboronate moiety that can be conjugated to an azide-derivatized LM3 peptide via click chemistry. google.com This creates a versatile precursor, AMBF₃-LM3, that can be rapidly and efficiently labeled with fluorine-18. google.com These examples underscore the power and versatility of click chemistry as a conjugation strategy, enabling the creation of sophisticated Dota-LM3 derivatives with tailored properties for advanced research and clinical applications. nih.govgoogle.comnih.gov
Preclinical Investigations into Resistance Mechanisms and Combination Strategies
Evaluation in Models with Low SSTR Agonist Binding
A significant challenge in peptide receptor radionuclide therapy (PRRT) for neuroendocrine neoplasms (NENs) is the variable expression of somatostatin (B550006) receptors (SSTRs) on tumor cells. Some tumors exhibit low SSTR density or a conformation that results in poor binding of SSTR agonists, such as DOTATOC or DOTATATE, rendering agonist-based PRRT less effective. nih.govmdpi.com SSTR antagonists like DOTA-LM3 have emerged as a promising alternative, as they may recognize a larger number of receptor sites than agonists. nih.govgoogle.com
Research has focused on evaluating radiolabeled DOTA-LM3 in patient populations where traditional agonist-based diagnostics or therapies are insufficient. A first-in-humans clinical study investigated the use of ¹⁷⁷Lu-DOTA-LM3 for PRRT in 51 patients with metastatic NENs. nih.govnih.gov Notably, within this cohort, 37 patients (72.5%) were characterized as having no or low SSTR2 agonist binding based on prior imaging with ⁶⁸Ga-DOTATOC or ⁶⁸Ga-DOTATATE, a condition that would typically disqualify them from receiving agonist-based PRRT. nih.govsnmjournals.org
The results from this study demonstrated that the SSTR antagonist ¹⁷⁷Lu-DOTA-LM3 was effective in treating these advanced metastatic NENs, even in patients with low SSTR agonist binding capacity. nih.govnih.govresearchgate.net This suggests that antagonist-based PRRT can overcome a key mechanism of resistance to SSTR-targeted therapies. The superior performance of the antagonist is attributed to its ability to bind to a greater number of SSTRs on the cell surface compared to agonists. nih.govgoogle.com This was supported by ex vivo autoradiography of patient-derived tumor samples, which showed a significant increase in tumor binding of an SSTR antagonist compared to an SSTR agonist. nih.gov
Dosimetry analysis from the study further highlighted the favorable characteristics of the antagonist, showing higher uptake and a longer effective half-life in tumors for ¹⁷⁷Lu-DOTA-LM3 compared to the agonist ¹⁷⁷Lu-DOTATOC. nih.govsnmjournals.orgresearchgate.net This leads to higher mean absorbed radiation doses delivered to the metastases. nih.govmedchemexpress.com
Table 1: Comparative Dosimetry and Biodistribution of Antagonist ¹⁷⁷Lu-DOTA-LM3 vs. Agonist ¹⁷⁷Lu-DOTATOC This table presents a comparison of the mean absorbed doses in various organs and the effective half-life of the antagonist ¹⁷⁷Lu-DOTA-LM3 and the agonist ¹⁷⁷Lu-DOTATOC, based on data from a first-in-humans study.
| Parameter | ¹⁷⁷Lu-DOTA-LM3 (Antagonist) | ¹⁷⁷Lu-DOTATOC (Agonist) |
|---|---|---|
| Mean Absorbed Dose - Kidneys (Gy/GBq) | 2.3 ± 0.9 | 0.8 ± 0.3 |
| Mean Absorbed Dose - Spleen (Gy/GBq) | 3.4 ± 1.6 | 1.5 ± 0.9 |
| Mean Absorbed Dose - Metastases (Gy/GBq) | 15 - 81 (Liver Lesions) | Data Not Directly Comparable |
| Effective Half-Life - Whole Body (h) | 76 | 54 |
| Effective Half-Life - Kidneys (h) | 92 | 67 |
| Effective Half-Life - Spleen (h) | 97 | 79 |
| Effective Half-Life - Metastases (h) | 111 | 81 |
Development of "Kit-Type" Radiopharmaceutical Preparations for Dota-LM3 Derivatives
The widespread clinical use of radiopharmaceuticals, particularly for PET imaging, is greatly facilitated by the availability of "kit-type" preparations. researchgate.netnih.gov These kits contain the non-radioactive components in a sterile, pre-formulated vial, allowing for the simple and rapid addition of the radionuclide (e.g., Gallium-68) at the clinical site to produce the final radiopharmaceutical. This methodology minimizes preparation time, reduces the need for complex synthesis equipment, and lowers radiation exposure for personnel, mirroring the convenience of established ⁹⁹mTc radiopharmacy. researchgate.netnih.gov
The development of such kits for ⁶⁸Ga-labeled peptides has been a significant area of research. However, the standard chelator DOTA, used in DOTA-LM3, presents a challenge for "instant" kit formulation. researchgate.net The chelation of ⁶⁸Ga by DOTA typically requires heating (e.g., at 95°C) to achieve high radiolabeling efficiency in a short time frame. researchgate.net This heating step complicates the preparation process and makes it less suitable for a simple, on-the-spot kit.
To overcome this limitation, research has shifted towards developing derivatives of SSTR antagonists like LM3 using alternative chelators that allow for rapid radiolabeling at room temperature. researchgate.net Chelators such as NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) and DATA (6-amino-1,4-diazepine-triacetic acid) have shown significant promise. researchgate.netresearchgate.netresearchgate.net These chelators can quantitatively bind ⁶⁸Ga at ambient temperature and across a wider pH range, making them ideal candidates for kit-type preparations. researchgate.net
Studies directly comparing ⁶⁸Ga-DOTA-LM3 with derivatives like ⁶⁸Ga-NODAGA-LM3 have demonstrated that the choice of chelator not only affects the labeling conditions but also the pharmacokinetic profile of the radiopharmaceutical. snmjournals.orgmednexus.org For instance, ⁶⁸Ga-NODAGA-LM3 has shown higher tumor uptake compared to ⁶⁸Ga-DOTA-LM3. snmjournals.orgmednexus.org The development of DATA-based conjugates has been specifically highlighted for its potential to create ready-for-injection ⁶⁸Ga radiopharmaceuticals via an instant kit-type protocol. researchgate.net Therefore, while a kit for DOTA-LM3 itself is less practical, the development of derivatives like NODAGA-LM3 and potential future DATA-LM3 conjugates paves the way for convenient, kit-based radiopharmaceutical preparations for SSTR antagonist imaging.
Table 2: Comparison of Chelator Properties for Kit-Type Preparations This table illustrates the key differences in labeling conditions between the DOTA chelator and newer chelators designed for simplified, kit-based radiolabeling with Gallium-68.
| Parameter | DOTA-based Conjugates (e.g., DOTA-LM3) | DATA-based Conjugates |
|---|---|---|
| Labeling Temperature with ⁶⁸Ga | Requires heating (e.g., 95°C) | Room Temperature |
| Labeling Time | 5-15 minutes (with heating) | < 5 minutes |
| Suitability for "Instant Kit" | Less suitable due to heating requirement | Highly suitable |
| Post-Labeling Purification | Often required | Generally not needed |
Q & A
Q. What is the chemical structure of DOTA-LM3, and how does it influence its function as a somatostatin receptor (SSTR) antagonist?
DOTA-LM3 is a cyclic peptide with the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2. Its structure includes a DOTA chelator for radiometal complexation, enabling applications in targeted radionuclide therapy. The chlorine substitution at the phenylalanine residue enhances receptor affinity, while the cyclic conformation stabilizes binding to SSTRs, particularly subtypes 2 and 5. Antagonistic activity arises from its inability to induce receptor internalization, favoring prolonged membrane localization .
Q. How does the non-internalizing nature of DOTA-LM3 affect its therapeutic efficacy compared to internalizing agonists like DOTATOC?
Unlike SSTR agonists (e.g., DOTATOC), DOTA-LM3 remains membrane-bound, preventing lysosomal degradation and extending retention at tumor sites. This property enhances the therapeutic impact of Auger electron emitters (e.g., terbium-161), which require proximity to DNA for maximal cytotoxicity. Studies show that DOTA-LM3 labeled with terbium-161 achieved 93% tumor growth inhibition in AR42J models, outperforming internalizing agonists due to sustained membrane localization .
Q. What radionuclides are commonly used to label DOTA-LM3, and how do their decay properties influence preclinical outcomes?
DOTA-LM3 is typically labeled with gallium-68 (diagnostic) or lutetium-177/terbium-161 (therapeutic). Terbium-161 co-emits Auger electrons and beta particles, offering higher linear energy transfer (LET) than lutetium-177. In vitro, [¹⁶¹Tb]Tb-DOTA-LM3 reduced AR42J cell viability 102-fold more effectively than [¹⁷⁷Lu]Lu-DOTA-LM3, attributed to Auger electrons’ localized DNA damage .
Advanced Research Questions
Q. How should blocking studies be designed to evaluate the receptor specificity of radiolabeled DOTA-LM3?
Receptor specificity is validated through competitive binding assays. For example, co-administering 68Ga-FAPI-LM3 with unlabeled FAPI-46 (SSTR agonist) and DOTA-LM3 demonstrated 93% tumor uptake blockade, confirming SSTR-mediated targeting. Partial blockade (62–63%) with individual competitors suggests multi-receptor interactions, necessitating combinatorial blocking experiments .
Q. What experimental parameters are critical for optimizing tumor-to-background ratios in DOTA-LM3 biodistribution studies?
Key parameters include peptide dose (e.g., 0.2 nmol/mouse), radiolabeling efficiency (>99% purity), and imaging timepoints (1–4 hours post-injection). Dose escalation studies revealed that low peptide amounts minimize renal uptake while maintaining high tumor retention. SPECT/CT imaging protocols should use standardized ROIs and normalize signals to organ weight ratios .
Q. How can contradictions in cell uptake data between DOTA-LM3 and DOTATATE be resolved?
Discrepancies arise from differences in internalization rates: ~90% of DOTATATE is internalized vs. <10% for DOTA-LM3. To reconcile data, researchers should quantify both membrane-bound and internalized fractions using acid-wash protocols. Additionally, receptor saturation assays with unlabeled peptides can clarify binding kinetics .
Q. What statistical methods are appropriate for analyzing survival outcomes in preclinical therapy studies with DOTA-LM3?
Kaplan-Meier survival curves with log-rank (Mantel-Cox) tests are standard for comparing groups. For tumor growth delay, mixed-effects models account for longitudinal measurements. ANOVA with Tukey’s post hoc test is recommended for multi-group comparisons (e.g., [¹⁶¹Tb]Tb-DOTA-LM3 vs. [¹⁷⁷Lu]Lu-DOTATATE), with significance thresholds at p < 0.05 .
Q. How do Auger electrons from terbium-161 enhance DOTA-LM3’s efficacy in non-internalizing contexts?
Auger electrons have a short penetration range (<0.5 µm), making their efficacy highly dependent on proximity to nuclear DNA. DOTA-LM3’s membrane localization allows terbium-161’s gamma emissions to reach adjacent tumor cells, while Auger electrons damage membrane-proximal DNA. This dual mechanism explains its superior in vivo survival outcomes (6/6 mice alive at Day 49) compared to lutetium-177 .
Methodological Considerations
Q. How to validate DOTA-LM3’s efficacy in DOTATOC-negative tumor models?
Use SSTR-negative xenografts or patient-derived models (e.g., pancreatic NETs with hepatic metastases). Compare uptake of 68Ga-DOTA-LM3 and 68Ga-DOTATOC via PET/CT, followed by ex vivo autoradiography. Histopathological validation (e.g., SSTR immunohistochemistry) ensures target expression alignment .
Q. What quality control assays are essential for radiopharmaceutical-grade DOTA-LM3?
Radiochemical purity (>95%) must be confirmed via HPLC or TLC. Stability studies in serum (37°C, 24 hours) assess in vivo integrity. Receptor binding affinity (IC50) should be validated using SSTR-expressing cell lines (e.g., AR42J), with blocking controls to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
